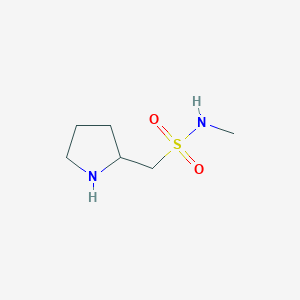
N-methyl-1-pyrrolidin-2-ylmethanesulfonamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Medicine
In the medical field, N-methyl-1-pyrrolidin-2-ylmethanesulfonamide is explored for its potential therapeutic properties. Its structural similarity to pyrrolidine, a compound found in several pharmacologically active molecules, suggests it could be a precursor or an intermediate in the synthesis of new drugs .
Chemistry
Chemists utilize this compound in synthetic organic chemistry as a reagent or catalyst. It may be involved in the synthesis of complex organic molecules, potentially aiding in the development of new materials or chemical processes .
Biology
Biological applications might include the use of N-methyl-1-pyrrolidin-2-ylmethanesulfonamide as a molecular probe or a building block for peptides and proteins in biochemical assays and research .
Pharmacology
In pharmacology, this compound could be significant in drug design and discovery. Its interactions with biological targets can be studied to understand its pharmacokinetics and pharmacodynamics, which are crucial in developing new medications .
Neuroscience
Neuroscientists might investigate N-methyl-1-pyrrolidin-2-ylmethanesulfonamide for its effects on the nervous system. It could serve as a tool to study neurotransmitter systems or as a potential lead compound for neuroactive drugs .
Materials Science
In materials science, the compound’s properties might be harnessed to create novel materials with specific characteristics, such as conductivity or reactivity. It could also be used in the development of nanotechnology applications .
Environmental Science
Environmental scientists could explore the use of N-methyl-1-pyrrolidin-2-ylmethanesulfonamide in environmental monitoring and remediation efforts. Its chemical properties might make it useful in detecting or breaking down pollutants .
Analytical Methods
Finally, in the realm of analytical methods, this compound could be part of the development of new analytical techniques, serving as a standard or a reagent in various detection and quantification methods .
Safety and Hazards
The safety information available indicates that “N-methyl-1-pyrrolidin-2-ylmethanesulfonamide” should be handled with care . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
N-methyl-1-pyrrolidin-2-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-7-11(9,10)5-6-3-2-4-8-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLKEXMTOKBOPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-pyrrolidin-2-ylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






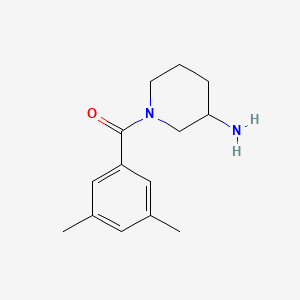
![3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid](/img/structure/B1464423.png)
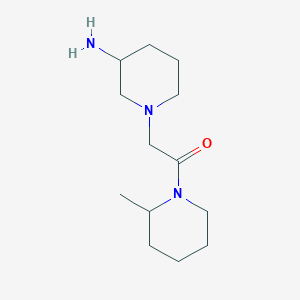
![1-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B1464426.png)
![1-[(4-Ethylphenyl)methyl]piperidin-3-amine](/img/structure/B1464427.png)
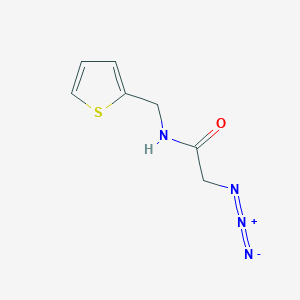
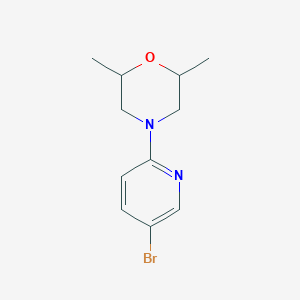
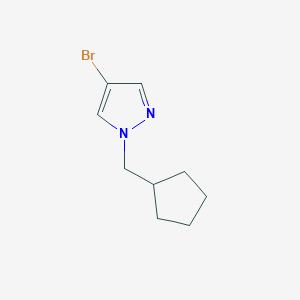
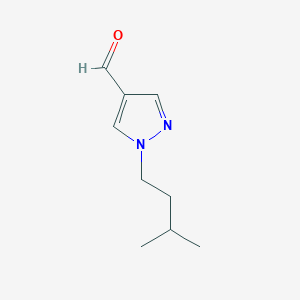

![({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine](/img/structure/B1464436.png)